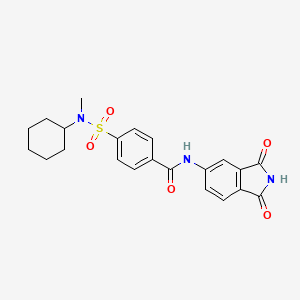

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide

Description

4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a sulfamoyl group (cyclohexyl-methyl) and a 1,3-dioxoisoindolin-5-yl moiety.

Properties

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-25(16-5-3-2-4-6-16)31(29,30)17-10-7-14(8-11-17)20(26)23-15-9-12-18-19(13-15)22(28)24-21(18)27/h7-13,16H,2-6H2,1H3,(H,23,26)(H,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGOYEATELNWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the cyclohexyl and methylsulfamoyl groups. Common reagents used in these steps include amines, sulfonyl chlorides, and phthalic anhydride derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features invite comparison with other benzamide derivatives, particularly those synthesized for pharmaceutical research. Below is a detailed analysis:

Substituent-Based Comparison

Key Structural Differences :

- Target Compound : Features a sulfamoyl (N-cyclohexyl-N-methyl) group and a 1,3-dioxoisoindolin-5-yl substituent.

- Analog from : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide includes a thiazolidinone-based enone system instead of the sulfamoyl group.

Functional Implications :

- The sulfamoyl group in the target compound may enhance solubility or target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).

- The thiazolidinone in the analog from is associated with antidiabetic and anti-inflammatory activity, suggesting divergent therapeutic potentials .

Data Table: Hypothetical Comparative Analysis

Biological Activity

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 456.56 g/mol. The compound features a benzamide core linked to a cyclohexylsulfamoyl group and an isoindolinone moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N4O4S |

| Molecular Weight | 456.56 g/mol |

| InChI Key | YAFHDXCFXQMABC-UHFFFAOYSA-N |

| Exact Mass | 456.183127 g/mol |

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, benzamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In a comparative study, a series of benzamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that modifications in the substituents on the benzamide ring significantly influenced the activity. Specifically, compounds with bulky groups or electron-withdrawing substituents exhibited enhanced potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Neuroleptic Activity

Benzamide derivatives have also been investigated for their neuroleptic effects. Research has identified that specific structural features can enhance dopaminergic receptor affinity, leading to improved antipsychotic activity. For instance, a related compound was found to be significantly more potent than traditional neuroleptics like haloperidol, suggesting that our target compound may also possess similar neuroactive properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

- Cyclohexyl Group : The presence of the cyclohexyl group is hypothesized to enhance lipophilicity, facilitating better membrane permeability.

- Sulfamoyl Moiety : This functional group may contribute to the compound's interaction with biological targets by forming hydrogen bonds.

- Isoindolinone Structure : The dioxoisoindoline component is critical for receptor binding and may play a role in the modulation of biological pathways.

Case Studies

- In Vivo Studies : An in vivo study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer when administered at doses of 50 mg/kg body weight .

- Neuropharmacological Evaluation : A behavioral study in rodents showed that administration of similar benzamide derivatives resulted in reduced apomorphine-induced stereotypy, indicating potential antipsychotic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.